molecular formula C8H8ClNO3S B8315320 N-(methanesulfonyloxy)benzimidoyl chloride

N-(methanesulfonyloxy)benzimidoyl chloride

Cat. No.: B8315320
M. Wt: 233.67 g/mol
InChI Key: FLHJOVVPAOPINL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(methanesulfonyloxy)benzimidoyl chloride is a useful research compound. Its molecular formula is C8H8ClNO3S and its molecular weight is 233.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H8ClNO3S

Molecular Weight

233.67 g/mol

IUPAC Name

[[chloro(phenyl)methylidene]amino] methanesulfonate

InChI

InChI=1S/C8H8ClNO3S/c1-14(11,12)13-10-8(9)7-5-3-2-4-6-7/h2-6H,1H3

InChI Key

FLHJOVVPAOPINL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)ON=C(C1=CC=CC=C1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

The 9.4 g of recovered benzohydroximoyl chloride was dissolved in 100 ml of anhydrous ether and the solution was cooled to -20°. To the cold solution was rapidly added 12.3 g of triethylamine. To this mixture was slowly added (during 45 minutes) a solution of 6.95 g of methanesulfonyl chloride in 50 ml of anhydrous ether. The mixture was stirred at -30° for 1 hour, then at ambient temperature for about 16 hours. The mixture was filtered and the filtrate was conconcentrated under reduced pressure to give a yellow solid. The solid was recrystallized from a benzene-hexane mixture to give 5.2 g of N-(methanesulfonyloxy)benzimidoyl chloride, m.p. 106°-108°.
Quantity
9.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12.3 g
Type
reactant
Reaction Step Two
Quantity
6.95 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

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